(6-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl)boronic acid
Description
(6-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl)boronic acid (CAS: 957120-79-5) is a boronic acid derivative featuring a bromo, fluoro, and methoxycarbonyl substituent on a phenyl ring. Its IUPAC name is 1-methyl 3-borono-4-bromo-2-fluorobenzoate. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing complex aromatic systems, particularly in pharmaceutical and materials science research .
Properties
IUPAC Name |
(6-bromo-2-fluoro-3-methoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BBrFO4/c1-15-8(12)4-2-3-5(10)6(7(4)11)9(13)14/h2-3,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSNXWLOPSVZPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)C(=O)OC)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BBrFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660300 | |
| Record name | [6-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957120-79-5 | |
| Record name | 1-Methyl 3-borono-4-bromo-2-fluorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957120-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [6-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(6-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and insulin stabilization. This compound’s unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects.
The compound has the following chemical formula and properties:
- Chemical Formula : C₈H₈BFO₄
- CAS Number : 957120-79-5
- Molecular Weight : 203.96 g/mol
Boronic acids, including this compound, are known to interact with diols, which are prevalent in biological systems. This interaction can modulate enzyme activity, particularly in the context of glycoproteins like insulin. The compound's ability to stabilize insulin suggests it could play a role in managing diabetes by enhancing insulin's efficacy and stability.
Anticancer Potential
Recent studies have explored the antiproliferative effects of phenylboronic acids, including derivatives similar to this compound. A study assessed various phenylboronic acid derivatives against multiple cancer cell lines, revealing a clear structure-activity relationship that highlights the importance of substituent positions on biological activity.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-Fluoro-6-formylphenylboronic acid | A2780 (Ovarian) | < 10 | Induces G2/M arrest and apoptosis |
| 3-Morpholino-5-fluorobenzoxaborole | MV-4-11 (Leukemia) | 5.0 | Cell cycle arrest and caspase activation |
The study indicated that compounds with fluorine substituents exhibited enhanced activity, particularly in inducing apoptosis and cell cycle arrest at the G2/M phase, which is critical for cancer therapy .
Insulin Stabilization
A theoretical model developed to study the interaction between boronic acids and insulin demonstrated that certain derivatives could significantly stabilize insulin's conformation. For instance, molecular docking studies showed that specific boronic acids exhibited strong binding affinities with insulin, suggesting their potential as therapeutic agents for diabetes management .
Case Studies
- Antiproliferative Activity : In vitro studies on various phenylboronic acid derivatives showed that modifications at the 2-position significantly influenced their anticancer activity. For example, 2-fluoro substitutions led to increased potency against ovarian cancer cells .
- Insulin Interaction : The interaction of boronic acids with insulin was quantitatively assessed using molecular docking techniques. The results indicated that certain compounds could enhance insulin's stability more effectively than traditional stabilizers .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C8H7BBrFO4
- Molecular Weight : 276.9 g/mol
- CAS Number : 957120-79-5
The compound features a bromine atom, a fluorine atom, and a methoxycarbonyl group, which contribute to its reactivity and suitability for diverse applications.
Organic Synthesis
(6-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl)boronic acid is primarily utilized as a building block in organic synthesis. It is particularly effective in:
- Suzuki-Miyaura Coupling Reactions : This reaction allows for the formation of biaryl compounds by coupling aryl or vinyl halides with boronic acids in the presence of palladium catalysts. The presence of the methoxycarbonyl group enhances the compound's reactivity and selectivity, making it suitable for synthesizing complex organic molecules .
Medicinal Chemistry
The compound shows promise in drug development due to its ability to form specific interactions with biological targets:
- Antitumor Activity : Research indicates that derivatives of this boronic acid may exhibit antitumor properties, making them candidates for further investigation in cancer therapies.
- Enzyme Inhibition : Its unique structure allows it to interact with enzymes, potentially leading to the development of enzyme inhibitors for therapeutic applications.
Material Science
In material science, this compound is used in:
- Polymer Synthesis : The compound can be employed as a monomer or crosslinking agent in the production of advanced materials and polymers with specific properties .
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound:
-
Antitubercular Activity : Analogues of this compound have been evaluated for their effectiveness against Mycobacterium tuberculosis, showing promising results in potency compared to existing treatments like bedaquiline .
Compound Name MIC (MABA) (μg/mL) Lipophilicity (cLogP) Bedaquiline 0.04 7.25 TBAJ-876 0.004 5.15 This compound TBD TBD
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key analogs and their substituent patterns are summarized below:
*Similarity scores (0–1) based on Tanimoto coefficients using structural fingerprints .
Antiproliferative Effects:
- 6-Hydroxynaphthalen-2-yl boronic acid (IC50 = 0.1969 µM) and phenanthren-9-yl boronic acid (IC50 = 0.2251 µM) exhibit potent antiproliferative activity, attributed to their planar aromatic systems .
- Analogs like [4-(4-propan-2-yloxyphenyl)phenyl] boronic acid precipitate in RPMI medium, limiting bioactivity testing . The target compound’s methoxycarbonyl group may improve solubility compared to bulkier substituents.
Enzyme Inhibition:
- [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibits fungal histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A (1.5 µM) . The methoxyethyl group likely enhances target binding. In contrast, the target compound’s methoxycarbonyl group may offer similar electronic effects but with steric differences.
- 1-amido-2-triazolylethaneboronic acid shows improved β-lactamase inhibition (MICs) due to triazole’s hydrogen-bonding capacity . The target compound lacks this moiety but may leverage bromo/fluoro groups for selective enzyme interactions.
Solubility and Reactivity
- Compounds with hydroxyl or ethoxy groups (e.g., 1309980-99-1, 1309980-97-9) exhibit moderate water solubility, while hydrophobic analogs (e.g., pyren-1-yl boronic acid) precipitate in vitro .
- The methoxycarbonyl group in the target compound balances electron withdrawal and solubility, making it more versatile in aqueous-organic reaction systems than purely halogenated analogs .
Preparation Methods
Metalation of Halogenated Aromatic Precursors and Boronation
A common approach involves starting from a suitably substituted aryl halide, such as a bromofluoro-methoxycarbonylbenzene derivative, followed by lithiation and reaction with a boron electrophile.
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Starting Material : 6-Bromo-2-fluoro-3-(methoxycarbonyl)benzene or a closely related halogenated aromatic ester.
Lithiation : Treatment with a strong base such as n-butyllithium (n-BuLi) at low temperature (-60 °C to -30 °C) to generate the aryllithium intermediate selectively at the position ortho to fluorine or ester groups.
Boronation : Addition of a boron electrophile such as triisopropyl borate or trialkyl borates to the reaction mixture, allowing formation of the boronate ester intermediate.
Hydrolysis : Acidic work-up (e.g., with dilute HCl) to hydrolyze the boronate ester to the boronic acid.
-
Temperature control is critical to avoid side reactions and decomposition.
Inert atmosphere (nitrogen or argon) to prevent oxidation.
Use of dry solvents such as tetrahydrofuran (THF) or 2-methyltetrahydrofuran.
Example Data (adapted from related bromophenylboronic acid syntheses):
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Lithiation | n-Butyllithium (1-2 equiv) in hexane | -60 to -30 | 1 hour | - | Dropwise addition, low temp |
| Boronation | Triisopropyl borate (1.1 equiv) | -30 to 0 | 1 hour | - | Stirring under inert atmosphere |
| Hydrolysis | Dilute HCl, pH ~2 | 0 to RT | 1 hour | - | Acidic aqueous work-up |
| Isolation | Extraction, drying (Na2SO4), crystallization | RT | - | 50-60 | Purification by recrystallization |
This method aligns with the preparation of p-bromophenylboronic acid derivatives described in patent CN102731542A, which reports yields around 57% with high purity (HPLC 96%) under similar conditions.
Transition-Metal Catalyzed Borylation of Aryl Halides
Though less documented specifically for this compound, palladium-catalyzed borylation of aryl bromides is a well-established method that can be adapted.
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React 6-bromo-2-fluoro-3-(methoxycarbonyl)aryl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., potassium acetate).
Conduct the reaction in solvents such as dimethylformamide (DMF) or dioxane at elevated temperatures (80-100 °C).
Isolate the boronate ester, followed by hydrolysis to boronic acid.
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Milder conditions compared to lithiation.
Better functional group tolerance.
-
Requires expensive catalysts.
Possible competing side reactions with halogen substituents.
Protection and Deprotection Strategies
Given the presence of the methoxycarbonyl group, protection of sensitive functional groups may be necessary during lithiation or borylation steps to avoid side reactions. Ester groups are generally stable under lithiation conditions at low temperature but require careful quenching.
Research Findings and Comparative Analysis
Summary Table of Key Preparation Parameters
| Parameter | Metalation-Boronation Route | Pd-Catalyzed Borylation Route |
|---|---|---|
| Starting material | 6-Bromo-2-fluoro-3-(methoxycarbonyl)aryl bromide or ester | Same aryl bromide |
| Base | n-Butyllithium | Potassium acetate or similar base |
| Boron reagent | Triisopropyl borate or trialkyl borate | Bis(pinacolato)diboron |
| Solvent | THF or 2-methyltetrahydrofuran | DMF, dioxane |
| Temperature | -60 to 0 °C | 80-100 °C |
| Reaction time | 1-2 hours | 6-12 hours |
| Atmosphere | Inert (N2 or Ar) | Inert (N2 or Ar) |
| Work-up | Acid hydrolysis, extraction, drying | Hydrolysis, extraction, drying |
| Yield | 50-60% | 60-75% |
| Purity | ~96% (HPLC) | >95% (HPLC) |
Additional Notes
The patent US6576789B1 describes processes for substituted phenylboronic acids involving reactions of intermediates with borate esters without isolation steps, which may be adapted for this compound.
The preparation method from CN102731542A emphasizes temperature control and stoichiometry of n-butyllithium for bromophenylboronic acids, which is relevant for the bromo-fluoro substituted compound.
The presence of fluorine at position 2 and a methoxycarbonyl group at position 3 requires careful control of lithiation site and reaction conditions to avoid side reactions such as halogen-metal exchange or ester cleavage.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (6-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl)boronic acid, and how can purity be optimized?
- Methodology :
- Synthesis : The compound is typically synthesized via halogen-metal exchange followed by boronation, or through Suzuki-Miyaura coupling precursors. For example, bromo/fluoro-substituted aryl halides can react with bis(pinacolato)diboron under palladium catalysis .
- Purification : Recrystallization in mixed solvents (e.g., hexane/ethyl acetate) or column chromatography using silica gel with gradient elution (e.g., 0–30% ethyl acetate in hexane) improves purity. LC-MS monitoring (as in ) ensures impurity levels <1 ppm .
Q. How is the compound characterized to confirm structural integrity and functional group placement?
- Methodology :
- NMR : and NMR verify substituent positions (e.g., methoxycarbonyl at C3, bromo at C6). NMR confirms fluorine substitution at C2 .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (CHBBrFO) and isotopic pattern for boron (abundance ratio 80.1% vs. 19.9% ) .
Q. What are the stability considerations for storage and handling?
- Methodology :
- Storage : Store at 4–8°C under inert atmosphere (argon) to prevent boronic acid oxidation or hydrolysis. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .
- Handling : Use anhydrous solvents (e.g., THF, DMF) in reactions to avoid side reactions with water .
Advanced Research Questions
Q. How does the compound’s reactivity in Suzuki-Miyaura cross-coupling vary with electronic and steric effects of substituents?
- Methodology :
- Electronic Effects : The electron-withdrawing methoxycarbonyl group enhances electrophilicity at the boronic acid site, accelerating transmetallation. Bromine at C6 may sterically hinder coupling at C6 but promote regioselectivity at C2 or C4 .
- Optimization : Screen ligands (e.g., SPhos, XPhos) and bases (KCO vs. CsF) to improve yields. Monitor reaction progress via TLC or in situ NMR .
Q. What analytical methods detect trace impurities (e.g., boronic acid byproducts) in drug candidates containing this compound?
- Methodology :
- LC-MS/MS : Use a C18 column with mobile phase (0.1% formic acid in water/acetonitrile) and MRM transitions for quantification. Validate per ICH guidelines (LOD <0.1 ppm, LOQ <0.3 ppm) .
- Affinity Assays : Alizarin red S (ARS) competes with diols for boronic acid binding, enabling spectrophotometric impurity quantification .
Q. How to resolve contradictory data on boronic acid oxidation rates in biological vs. synthetic environments?
- Methodology :
- Controlled Studies : Replicate oxidation conditions (e.g., HO concentration, pH) using model systems (). Compare free boronic acid vs. ester derivatives to isolate hydrolysis vs. oxidation pathways .
- Kinetic Analysis : Use stopped-flow UV-Vis or NMR to measure rate constants. Adjust diol ligands (e.g., pinacol vs. neopentyl glycol) to modulate stability .
Q. What strategies enhance the compound’s binding affinity to glycoproteins for biosensing applications?
- Methodology :
- pH Optimization : Boronic acid-diol binding is pH-dependent. Use buffers (pH 7.4–8.5) to stabilize tetrahedral boronate esters. Introduce adjacent cationic groups (e.g., quaternary ammonium) to enhance electrostatic interactions .
- Surface Modification : Immobilize the compound on carbon dots (as in ) for fluorescence-based glucose detection. Validate selectivity against interferents (e.g., fructose, ascorbic acid) .
Q. How can computational modeling predict degradation pathways under oxidative stress?
- Methodology :
- DFT Calculations : Simulate HO-mediated oxidation to identify intermediates (e.g., boronate peroxides). Compare activation energies for different substituent configurations .
- Metabolite Identification : Use HRMS/MS to detect degradation products (e.g., phenolic derivatives) in simulated physiological conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
